Forsythoside A

Catalog No.
S618725
CAS No.
79916-77-1
M.F
C29H36O15
M. Wt
624.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Forsythoside A

CAS Number

79916-77-1

Product Name

Forsythoside A

IUPAC Name

[(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Molecular Formula

C29H36O15

Molecular Weight

624.6 g/mol

InChI

InChI=1S/C29H36O15/c1-13-22(35)23(36)25(38)29(42-13)41-12-20-27(44-21(34)7-4-14-2-5-16(30)18(32)10-14)24(37)26(39)28(43-20)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27+,28+,29+/m0/s1

InChI Key

DTOUWTJYUCZJQD-UJERWXFOSA-N

Synonyms

forsythiaside, forsythoside A

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O

Antibacterial Activity:

Forsythiasides A, B, and I exhibit broad-spectrum antibacterial activity against various pathogens. Studies have shown their effectiveness against common bacteria like Escherichia coli, Pseudomonas aeruginosa, and Aeromonas hydrophila []. Additionally, forsythiaside A has been shown to decrease resistance to antibiotics like enrofloxacin in A. hydrophila [].

Antiviral Activity:

Forsythia suspensa has been used traditionally for its antiviral properties, and research supports this claim. Forsythiaside A has demonstrated the ability to directly inhibit the infectivity of various viruses, including the chicken infectious bronchitis virus [].

Anti-inflammatory and Immunomodulatory Effects:

Forsythiaside possesses potent anti-inflammatory properties. It regulates various signaling pathways involved in inflammation, thereby reducing the production of inflammatory mediators []. Studies also suggest its potential in modulating the immune system, potentially aiding in the management of immune-related disorders [].

Antioxidant Activity:

Forsythiaside exhibits significant antioxidant capacity, scavenging free radicals and protecting cells from oxidative stress-induced damage. This property makes it potentially beneficial in preventing or alleviating conditions associated with oxidative stress, such as neurodegenerative diseases and aging [].

Other Potential Applications:

Research suggests forsythiaside may have additional applications in various areas. Studies have explored its potential role in:

  • Hepatoprotection: Protecting the liver from injury [].
  • Neuroprotection: Protecting brain cells from damage in neurodegenerative diseases.
  • Treatment of diabetic kidney disease: Reducing inflammation and oxidative stress in the kidneys [].

Forsythoside A is a phenylethanoid glycoside, primarily extracted from the plant Forsythia suspensa, which is commonly used in traditional Chinese medicine. Its chemical structure is characterized by a complex arrangement of phenolic and sugar moieties, specifically identified as 2-(3,4-dihydroxyphenyl)ethyl 6-O-(6-deoxy-α-L-mannopyranosyl)-4-O-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoyl]-β-D-glucopyranoside with a molecular formula of C₂₉H₃₆O₁₅ and a molar mass of approximately 624.59 g/mol . Forsythoside A is noted for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and vasodilatory effects .

Typical of glycosides. It can participate in hydrolysis reactions where the glycosidic bond is cleaved by acids or enzymes, releasing the aglycone (the phenolic component) and sugar moieties. Additionally, it may react with free radicals due to its antioxidant properties, contributing to the reduction of oxidative stress in biological systems . The compound has also shown interactions with signaling pathways, particularly influencing the RhoA/ROCK pathway, which is crucial in cellular processes such as contraction and permeability .

Forsythoside A exhibits significant biological activities:

  • Anti-inflammatory Effects: It inhibits the production of inflammatory mediators like nitric oxide and prostaglandin E₂ by modulating pathways such as phosphatidylinositol 3-kinase/protein kinase B and nuclear factor erythroid 2-related factor 2 .
  • Antioxidant Properties: Forsythoside A enhances the activity of antioxidant enzymes like superoxide dismutase and glutathione peroxidase, thereby reducing reactive oxygen species levels in cells .
  • Vasodilatory Effects: It has been shown to inhibit norepinephrine-induced vasoconstriction, suggesting potential applications in cardiovascular health .

The synthesis of Forsythoside A can be achieved through various methods:

  • Natural Extraction: The primary method involves extracting Forsythoside A from Forsythia suspensa using solvents like ethanol or methanol.
  • Chemical Synthesis: Synthetic approaches may include glycosylation reactions where sugar moieties are attached to the phenolic backbone under specific catalytic conditions.
  • Biotransformation: Microbial fermentation processes can also be employed to produce Forsythoside A from simpler precursors using specific strains capable of glycosylation .

Forsythoside A has several applications:

  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it is considered for developing treatments for inflammatory diseases and oxidative stress-related conditions.
  • Cosmetics: Its antioxidant effects make it a candidate for inclusion in skincare products aimed at reducing oxidative damage.
  • Nutraceuticals: Forsythoside A is explored as a dietary supplement for its health-promoting properties .

Recent studies have focused on the interactions of Forsythoside A with proteins involved in signaling pathways. It has been shown to enhance endothelial barrier integrity through modulation of the RhoA/ROCK signaling pathway. This interaction suggests that Forsythoside A could influence vascular permeability and may have implications for conditions such as edema or inflammation . Molecular docking studies indicate that Forsythoside A forms stable complexes with GTP-RhoA, highlighting its potential as a therapeutic agent targeting vascular dysfunctions .

Forsythoside A shares structural similarities with other compounds known as forsythiasides, particularly:

Compound NameStructure DescriptionUnique Features
Forsythoside BContains additional sugar units (apiose)Exhibits stronger anti-inflammatory effects than Forsythoside A .
Forsythoside CHas different sugar configurationsLess potent in vasodilation compared to Forsythoside A .
Forsythoside ESimilar phenolic structure but different sugar linkagePrimarily studied for its effects on protein fluorescence rather than direct biological activity .

Forsythoside A stands out due to its balanced profile of anti-inflammatory and antioxidant activities, making it particularly suitable for therapeutic applications aimed at oxidative stress and inflammation.

Molecular Composition and Formula (C29H36O15)

Forsythoside A possesses a molecular formula of C29H36O15 with a molecular weight of 624.59 grams per mole [1] [2]. The compound structure comprises twenty-nine carbon atoms, thirty-six hydrogen atoms, and fifteen oxygen atoms, resulting in an exact mass of 624.205420 grams per mole [4] [7]. The Chemical Abstracts Service registry number for this compound is 79916-77-1, with PubChem Compound Identifier 5281773 [1] [2].

Table 1: Basic Chemical Properties of Forsythoside A

PropertyValue
Molecular FormulaC29H36O15
Molecular Weight624.59 g/mol
CAS Number79916-77-1
PubChem CID5281773
InChI KeyDTOUWTJYUCZJQD-UJERWXFOSA-N
Exact Mass624.205420 g/mol
Chemical Name (IUPAC)2-(3,4-Dihydroxyphenyl)ethyl 6-O-(6-deoxy-α-L-mannopyranosyl)-4-O-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoyl]-β-D-glucopyranoside
Alternative NamesForsythiaside, Forsythiaside A, β-D-Glucopyranoside derivative

The molecular structure features a complex glycosidic arrangement incorporating a 3,4-dihydroxyphenylethyl aglycone unit, a β-D-glucopyranosyl moiety, an α-L-rhamnopyranosyl unit, and a trans-caffeoyl ester group [1] [3]. The compound demonstrates twelve degrees of unsaturation, consistent with its aromatic rings and carbonyl functionalities [37].

Structural Elucidation and Stereochemistry

The complete structural elucidation of Forsythoside A reveals a phenylethanol glycoside framework with specific stereochemical assignments [1] [3]. The International Union of Pure and Applied Chemistry nomenclature designates the compound as 2-(3,4-Dihydroxyphenyl)ethyl 6-O-(6-deoxy-α-L-mannopyranosyl)-4-O-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoyl]-β-D-glucopyranoside [3] [4].

The stereochemical configuration includes β-D-glucose and α-L-rhamnose sugar units with defined anomeric configurations [1] [37]. The caffeoyl moiety exhibits E-configuration at the double bond, confirmed through nuclear magnetic resonance coupling patterns [8] [37]. Acid hydrolysis studies demonstrate a 1:1 ratio of D-glucose to L-rhamnose components, supporting the disaccharide nature of the glycosidic portion [37].

The three-dimensional molecular arrangement shows the rhamnose unit attached to the 6-position of glucose through an α-(1→6) glycosidic linkage [6] [37]. The caffeoyl ester group connects to the 4-position of the glucose moiety, establishing the characteristic connectivity pattern that distinguishes Forsythoside A from its structural isomers [37].

Optical rotation measurements indicate a specific rotation of -24.0 to -28.0 degrees when measured at c=1 in methanol, confirming the compound's chiral nature [3]. The absolute configuration assignments follow established stereochemical conventions for carbohydrate and phenylpropanoid components [4].

Physicochemical Properties and Stability Profiles

Forsythoside A exhibits distinct physicochemical characteristics that influence its stability and handling requirements [2] [20]. The compound appears as a white to light yellow crystalline powder with a melting point exceeding 127°C under sublimation conditions [2] [24].

Table 2: Physicochemical Properties of Forsythoside A

PropertyValue
Physical StateSolid
ColorWhite to Light Yellow/Off-White to Light Beige
Melting Point>127°C (sublimation)
Boiling Point (Predicted)911.9 ± 65.0°C
Density (Predicted)1.60 ± 0.1 g/cm³
pKa (Predicted)9.31 ± 0.10
Storage Temperature2-8°C
Stability ConditionsStore under inert gas, hygroscopic, heat sensitive
Optical Rotation-24.0 to -28.0° (c=1, methanol)
Flash Point (Predicted)295.7 ± 27.8°C

The predicted boiling point reaches 911.9 ± 65.0°C, while the calculated density measures 1.60 ± 0.1 grams per cubic centimeter [2] [23]. The compound demonstrates hygroscopic properties and heat sensitivity, requiring storage under inert gas conditions at temperatures between 2-8°C [2] [24].

Stability studies reveal that Forsythoside A faces degradation challenges under high temperature and acidic or alkaline conditions [20]. Thermal stability investigations show only 12% loss from aqueous solutions at 80°C when complexed with β-cyclodextrin, compared to 13% degradation in standard extracts [20]. The predicted pKa value of 9.31 ± 0.10 indicates weak acidic behavior of the phenolic hydroxyl groups [2] [24].

Table 3: Solubility Profile of Forsythoside A

SolventSolubility
WaterEasily soluble
Dimethyl Sulfoxide (DMSO)10 mg/ml (Slightly soluble)
Methanol30 mg/ml (Slightly soluble)
Ethanol30 mg/ml
Dimethylformamide (DMF)30 mg/ml
Phosphate Buffer Saline (PBS, pH 7.2)1 mg/ml
EtherInsoluble
ChloroformInsoluble

Solubility characteristics demonstrate easy dissolution in water and ethanol, with moderate solubility in methanol and dimethyl sulfoxide [2] [22]. The compound remains insoluble in non-polar solvents such as ether and chloroform, reflecting its polar glycosidic nature [2].

Spectroscopic Characteristics and Analytical Fingerprints

Nuclear magnetic resonance spectroscopy provides comprehensive structural fingerprints for Forsythoside A identification and characterization [8] [25]. Proton nuclear magnetic resonance spectra reveal characteristic patterns including two ABX aromatic systems and distinct anomeric proton signals [37].

The first ABX system corresponds to the 3,4-dihydroxyphenylethyl moiety with signals at δ 6.54 (broad singlet), δ 6.55 (doublet, J = 8.4 Hz), and δ 6.41 (doublet of doublets, J = 8.4, 1.8 Hz) [37]. The second ABX pattern represents the caffeoyl moiety showing resonances at δ 7.06 (broad singlet), δ 6.76 (doublet, J = 7.2 Hz), and δ 7.01 (broad doublet, J = 7.2 Hz) [37].

Trans-olefinic protons appear as characteristic doublets at δ 6.27 and δ 7.49 with a coupling constant of 16.2 Hz, confirming the E-configuration of the caffeoyl double bond [8] [37]. Anomeric protons provide diagnostic signals at δ 4.41 for β-glucose (doublet, J = 8.4 Hz) and δ 4.74 for α-rhamnose (broad singlet) [8] [37].

Carbon-13 nuclear magnetic resonance spectroscopy reveals characteristic resonances for the caffeoyl-glucose connection and sugar carbon assignments [8] [25]. A distinctive resonance at δC 75.15 parts per million indicates the specific connectivity pattern between the caffeoyl and glucopyranosyl moieties [19] [37].

Table 4: Spectroscopic Characteristics of Forsythoside A

TechniqueKey Features/Wavelengths
¹H NMRTwo ABX systems for aromatic protons, trans-olefinic protons at δ 6.27 and 7.49 ppm, anomeric protons at δ 4.41 (β-glucose) and δ 4.74 (α-rhamnose)
¹³C NMRCharacteristic resonances for caffeoyl-glucose connection, sugar carbons, and aromatic carbons
Mass Spectrometry (ESI-MS)[M+H]⁺ at m/z 625.21, [M+Na]⁺ at m/z 647.19, [M-H]⁻ at m/z 623.20
Infrared (IR)Hydroxyl groups (3,339 cm⁻¹), Carbonyl groups (1,694 cm⁻¹)
Ultraviolet (UV)Characteristic absorption patterns for phenolic and caffeic acid moieties

Mass spectrometry analysis provides molecular ion confirmations with protonated molecular ions at m/z 625.21, sodium adducts at m/z 647.19, and deprotonated molecular ions at m/z 623.20 [4] [13]. Predicted collision cross sections range from 234.0 to 261.3 Ų for various ionization states [4].

Infrared spectroscopy demonstrates characteristic absorption bands at 3,339 cm⁻¹ for hydroxyl group stretching and 1,694 cm⁻¹ for carbonyl group vibrations [37]. Ultraviolet absorption spectroscopy reveals patterns consistent with phenolic and caffeic acid chromophores [12] [14].

Isomeric Variations and Structural Relationships

Forsythoside A belongs to a family of structurally related phenylethanol glycosides that differ in their sugar substitution patterns and caffeoyl ester positions [6] [15]. These isomeric variations demonstrate the structural diversity possible within this compound class while maintaining the core phenylethanol glycoside framework [6].

Table 5: Isomeric Variations and Structural Relationships

CompoundMolecular FormulaKey Structural DifferenceConnection Pattern
Forsythoside AC29H36O15Caffeoyl at C-4 position of glucoseR₁ = Rha, R₂ = Caffeoyl at 4-position
Forsythoside HC29H36O15Caffeoyl at C-2 position of glucoseR₁ = Rha, R₂ = Caffeoyl at 2-position
Forsythoside IC29H36O15Different connectivity of caffeoyl moietyAlternative caffeoyl-glucose linkage
Forsythoside BC34H44O19Additional apiose sugar unitR₁ = Api, R₂ = Caffeoyl, R₃ = Rha
Forsythoside CC29H36O16Additional hydroxyl groupR₁ = Rha, R₂ = Caffeoyl, R₅ = OH

Forsythoside H represents a positional isomer with identical molecular formula C29H36O15 but differs in caffeoyl ester location at the C-2 position of glucose rather than C-4 [37]. The ¹³C nuclear magnetic resonance chemical shifts of C-1′, C-2′, and C-3′ change by -2.7, +0.4, and +0.6 parts per million respectively when comparing Forsythoside A to Forsythoside H [37].

Forsythoside I demonstrates alternative caffeoyl-glucose connectivity patterns while maintaining the same molecular formula [19]. Nuclear magnetic resonance analysis reveals characteristic resonances at δH 4.94 (triplet, J = 9.6 Hz) and δC 75.15 parts per million, indicating a different connection geometry between the caffeoyl and glucopyranosyl moieties [19].

Forsythoside B expands the structural framework through incorporation of an additional apiose sugar unit, resulting in the molecular formula C34H44O19 [6]. This compound represents increased glycosidic complexity while preserving the fundamental phenylethanol scaffold [6].

Forsythoside C maintains structural similarity to Forsythoside A with the molecular formula C29H36O16, differing through an additional hydroxyl group incorporation [6]. The systematic structural relationships among these compounds demonstrate the biosynthetic flexibility in phenylethanol glycoside formation [6].

Energy-resolved mass spectrometry combined with density functional theory calculations enables differentiation of these isomeric forms through their fragmentation patterns and optimal collision energies [13]. The experimental data show that product ions from protonated molecular ions exhibit the greatest differences in optimal collision energy and maximum relative intensity, providing reliable discrimination methods [13].

XLogP3

-0.5

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

9

Exact Mass

624.20542044 g/mol

Monoisotopic Mass

624.20542044 g/mol

Heavy Atom Count

44

UNII

OUH5BQ893P

Other CAS

79916-77-1

Wikipedia

Forsythiaside

Dates

Modify: 2023-08-15

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